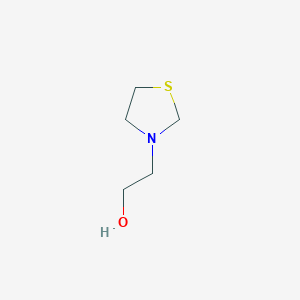![molecular formula C19H39NO3 B12911342 [4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol CAS No. 94381-17-6](/img/structure/B12911342.png)
[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol is a unique diol compound characterized by the presence of a tetradecyl group and an oxazolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol typically involves the reaction of oxazolidine derivatives with long-chain alkyl halides under specific conditions. One common method includes the use of a Schiff base reaction, where the oxazolidine derivative is reacted with an aldehyde or ketone in the presence of a catalyst . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol, to achieve high yields.
Industrial Production Methods
Industrial production of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
科学的研究の応用
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol has a wide range of scientific research applications:
作用機序
The mechanism of action of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol involves its ability to form stable complexes with metal ions, which is crucial for its applications as a chelating agent and fluorescent probe. The oxazolidine ring plays a significant role in the coordination of metal ions, while the tetradecyl group provides hydrophobic interactions that enhance the compound’s stability and solubility .
類似化合物との比較
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative used as a fluorescent probe.
1,2,4-Oxadiazoles: Compounds with similar heterocyclic structures used in various chemical and biological applications.
Uniqueness
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol is unique due to its combination of a long hydrophobic alkyl chain and an oxazolidine ring, which provides distinct properties such as enhanced solubility, stability, and the ability to form stable metal complexes .
特性
CAS番号 |
94381-17-6 |
|---|---|
分子式 |
C19H39NO3 |
分子量 |
329.5 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-18-23-17-19(20,15-21)16-22/h21-22H,2-18H2,1H3 |
InChIキー |
QEBUHZKDGLLSFT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN1COCC1(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)



![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)

![5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one](/img/structure/B12911315.png)




![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)

![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)
